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Compound of Interest

Compound Name: INO5042

Cat. No.: B1663274

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "INO5042" did not yield specific results. The following guide is
based on the extensive publicly available information for INO-5401, a closely related and well-
documented investigational DNA immunotherapy from Inovio Pharmaceuticals. It is presumed
that "INO5042" was a typographical error.

Executive Summary

INO-5401 is an investigational DNA medicine designed to function as a cancer immunotherapy.
It is composed of synthetic DNA plasmids that encode for three distinct tumor-associated
antigens (TAAs): human telomerase reverse transcriptase (hnTERT), Wilms Tumor-1 (WT1),
and prostate-specific membrane antigen (PSMA).[1][2] Developed by Inovio Pharmaceuticals,
INO-5401 is administered intramuscularly followed by electroporation using the proprietary
CELLECTRA® smart device to facilitate cellular uptake of the DNA plasmids.[1][3] The core
therapeutic strategy is to train the patient's immune system to recognize and attack cancer
cells that over-express these target antigens. INO-5401 has been most prominently studied in
newly diagnosed glioblastoma multiforme (GBM), the most aggressive form of brain cancer, in
combination with INO-9012 (an IL-12 immune activator) and a PD-1 checkpoint inhibitor.[1]

Discovery and Development History
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Inovio Pharmaceuticals has focused on developing DNA-based medicines for cancers and
infectious diseases. Their approach utilizes optimized DNA plasmids (SynCon® technology)
delivered directly into cells, enabling the body to produce specific antigens and trigger a
targeted immune response.

The development of INO-5401 is rooted in the identification of hnTERT, WT1, and PSMA as
high-priority targets for cancer immunotherapy by institutions like the National Cancer Institute.
These antigens are known to be over-expressed in a variety of cancers, including glioblastoma.

Key Milestones:

Preclinical Development: Leveraging the SynCon® platform, INO-5401 was designed to elicit
robust T-cell responses against its three encoded antigens.

e Clinical Trial Initiation (NCT03491683): A Phase 1/2, open-label, multi-center trial was
initiated to evaluate the safety, immunogenicity, and preliminary efficacy of INO-5401 and the
IL-12 immune activator INO-9012, in combination with the PD-1 inhibitor cemiplimab
(Libtayo®), for newly diagnosed GBM patients.

» November 2019: Inovio announced positive interim data from the Phase 2 study, showing
high rates of progression-free survival at six months (PFS6).

o May 2020: Further data revealed an 85% overall survival rate at 12 months (0S12) for
patients receiving the combination therapy.

e May 2022: Updated results presented at the ASCO Annual Meeting showed encouraging
median overall survival (mOS) data, particularly for patients with MGMT promoter methylated
tumors.

Core Technology and Mechanism of Action

The therapeutic effect of INO-5401 is based on a multi-pronged approach to activate the
patient's immune system against their tumor.

3.1 DNA Plasmid Technology and Delivery INO-5401 consists of three synthetic DNA plasmids,
each encoding for a specific tumor-associated antigen (hnTERT, WT1, or PSMA). These
plasmids are delivered intramuscularly, followed by in vivo electroporation using Inovio's
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CELLECTRA® device. The device applies brief electrical pulses that transiently increase the
permeability of cell membranes, allowing the DNA plasmids to enter muscle cells.

3.2 Antigen Presentation and T-Cell Activation Once inside the host cells, the DNA plasmids are
transcribed and translated, leading to the production of the hTERT, WT1, and PSMA protein
antigens. These antigens are then processed by antigen-presenting cells (APCs), such as
dendritic cells. The APCs present fragments of the antigens on their surface via MHC class |
and Il molecules, leading to the activation of antigen-specific CD8+ (cytotoxic) and CD4+
(helper) T cells.

3.3 Immune Adjuvant and Checkpoint Blockade Synergy The treatment regimen includes two
additional components to enhance the immune response:

e INO-9012: This is a separate DNA plasmid encoding for Interleukin-12 (IL-12), a potent
cytokine that acts as a T-cell immune activator. IL-12 promotes the proliferation and function
of cytotoxic T cells, driving a stronger anti-tumor response.

e PD-1 Inhibitor (Cemiplimab): Glioblastoma is known to create an immunosuppressive tumor
microenvironment. PD-1 inhibitors block the interaction between the PD-1 receptor on T cells
and its ligand (PD-L1) on tumor cells. This action "releases the brakes" on the immune
system, allowing the newly activated, tumor-targeting T cells generated by INO-5401 to
effectively attack the cancer.

Signaling Pathway Diagram
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Patient Enrollment Adjuvant TMZ
(Newly Diagnosed GBM, n=52) (Cohort B Only)
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Follow-Up & Analysis
- Safety (Primary Endpoint)
- Efficacy (OS, PFS)
- Immunogenicity (ELISpot, Flow)
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2. T-Cell Function & Phenotype Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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